molecular formula C20H30N2O3 B13887452 Tert-butyl 4-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxylate

Tert-butyl 4-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxylate

Cat. No.: B13887452
M. Wt: 346.5 g/mol
InChI Key: NPUBWBLLXPSYQM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl group. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxylate typically involves the reaction of 7-methoxy-1,2,3,4-tetrahydronaphthalene with piperazine in the presence of tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 4-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H30N2O3

Molecular Weight

346.5 g/mol

IUPAC Name

tert-butyl 4-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperazine-1-carboxylate

InChI

InChI=1S/C20H30N2O3/c1-20(2,3)25-19(23)22-12-10-21(11-13-22)18-7-5-6-15-8-9-16(24-4)14-17(15)18/h8-9,14,18H,5-7,10-13H2,1-4H3

InChI Key

NPUBWBLLXPSYQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCC3=C2C=C(C=C3)OC

Origin of Product

United States

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